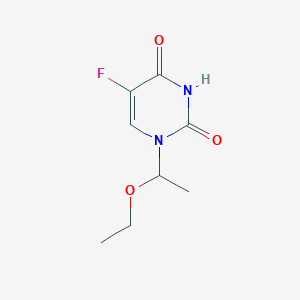
1-(1-Ethoxyethyl)-5-fluorouracil
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(1-Ethoxyethyl)-5-fluorouracil is a derivative of fluorouracil, a well-known chemotherapeutic agent used in the treatment of various cancers. This compound is characterized by the presence of an ethoxyethyl group attached to the nitrogen atom at position 1 of the uracil ring, and a fluorine atom at position 5. The modification aims to enhance the pharmacokinetic properties and therapeutic efficacy of fluorouracil.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1-(1-Ethoxyethyl)-5-fluorouracil typically involves the protection of the uracil nitrogen followed by fluorination. One common method includes the reaction of 5-fluorouracil with ethyl vinyl ether in the presence of an acid catalyst to form the ethoxyethyl-protected intermediate. This intermediate is then subjected to further reactions to yield the final product .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions such as temperature, pressure, and the use of catalysts to ensure high yield and purity. Continuous flow reactors and automated systems are often employed to enhance efficiency and scalability .
Analyse Chemischer Reaktionen
Types of Reactions
1-(1-Ethoxyethyl)-5-fluorouracil undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can modify the functional groups, potentially altering the compound’s activity.
Substitution: The ethoxyethyl group can be substituted with other functional groups to create derivatives with different properties.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Various nucleophiles can be employed for substitution reactions, depending on the desired product.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a range of derivatives with different functional groups .
Wissenschaftliche Forschungsanwendungen
1-(1-Ethoxyethyl)-5-fluorouracil has several scientific research applications:
Chemistry: It is used as a model compound to study the effects of fluorination and ethoxyethyl protection on uracil derivatives.
Biology: The compound is investigated for its potential to inhibit the growth of cancer cells by interfering with DNA synthesis.
Medicine: As a derivative of fluorouracil, it is explored for its therapeutic potential in cancer treatment, aiming to improve efficacy and reduce side effects.
Wirkmechanismus
1-(1-Ethoxyethyl)-5-fluorouracil exerts its effects by inhibiting thymidylate synthase, an enzyme crucial for DNA synthesis. The ethoxyethyl group enhances the compound’s stability and bioavailability, allowing it to be more effective in targeting cancer cells. The fluorine atom at position 5 disrupts the normal function of thymidylate synthase, leading to the inhibition of DNA synthesis and cell proliferation .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
5-Fluorouracil: The parent compound, widely used in chemotherapy.
1-(2-Hydroxyethyl)-5-fluorouracil: Another derivative with a hydroxyethyl group instead of ethoxyethyl.
1-(1-Methoxyethyl)-5-fluorouracil: A derivative with a methoxyethyl group.
Uniqueness
1-(1-Ethoxyethyl)-5-fluorouracil is unique due to the presence of the ethoxyethyl group, which enhances its pharmacokinetic properties compared to other derivatives. This modification aims to improve the compound’s stability, bioavailability, and therapeutic efficacy .
Eigenschaften
CAS-Nummer |
62679-91-8 |
|---|---|
Molekularformel |
C8H11FN2O3 |
Molekulargewicht |
202.18 g/mol |
IUPAC-Name |
1-(1-ethoxyethyl)-5-fluoropyrimidine-2,4-dione |
InChI |
InChI=1S/C8H11FN2O3/c1-3-14-5(2)11-4-6(9)7(12)10-8(11)13/h4-5H,3H2,1-2H3,(H,10,12,13) |
InChI-Schlüssel |
HFFIZXGUEMOUQH-UHFFFAOYSA-N |
Kanonische SMILES |
CCOC(C)N1C=C(C(=O)NC1=O)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


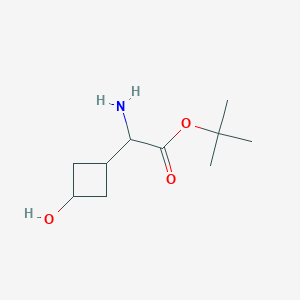
![1,2-Propanediamine, N1,2-dimethyl-N1-[2-(methylamino)ethyl]-](/img/structure/B13936291.png)

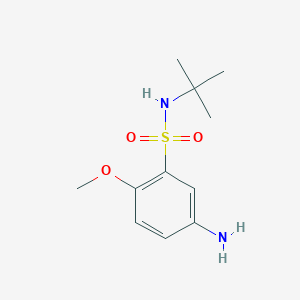
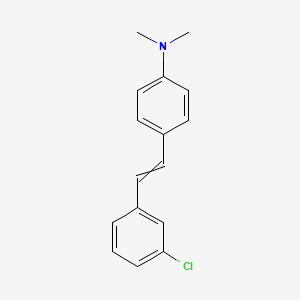
![2-[2-[2-(2,6-Dioxo-3-piperidyl)-1,3-dioxo-isoindolin-5-yl]oxyethoxy]acetaldehyde](/img/structure/B13936321.png)
![Benzyl 4-oxooctahydro-2H-pyrazino[1,2-a]pyrazine-2-carboxylate](/img/structure/B13936322.png)
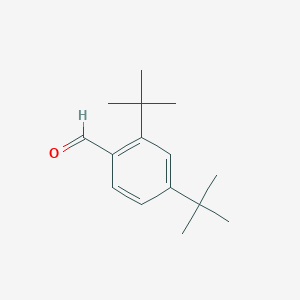
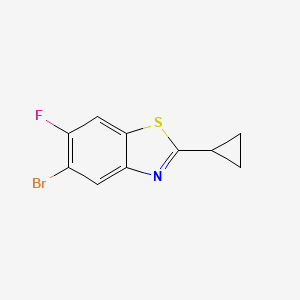
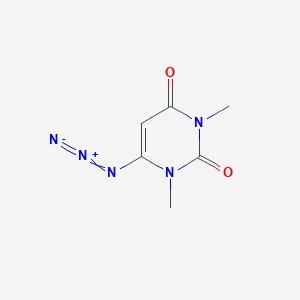
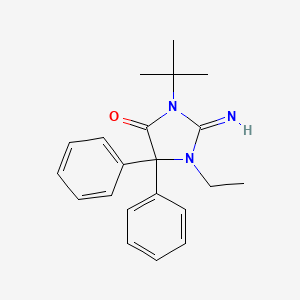
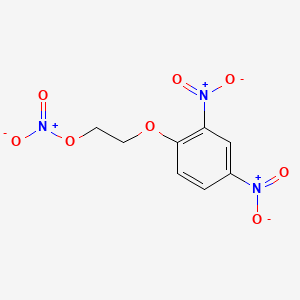
![tert-Butyl ((2,3-dihydropyrazolo[5,1-b]oxazol-3-yl)methyl)carbamate](/img/structure/B13936359.png)
![Benzyl [3-fluoro-4-(4-hydroxymethyl-pyrazol-1-yl)-phenyl]-carbamate](/img/structure/B13936370.png)
